molecular formula C6H4BrFIN B13921165 3-Bromo-6-fluoro-4-iodo-2-picoline CAS No. 884494-46-6

3-Bromo-6-fluoro-4-iodo-2-picoline

Cat. No.: B13921165
CAS No.: 884494-46-6
M. Wt: 315.91 g/mol
InChI Key: UPYIASKXXIPZSF-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-iodo-2-picoline is a halogenated pyridine derivative with a methyl group at the 2-position and bromo, fluoro, and iodo substituents at positions 3, 6, and 4, respectively. This compound belongs to the picoline family (methyl-substituted pyridines), where halogenation enhances reactivity and utility in cross-coupling reactions, pharmaceutical intermediates, and materials science. The combination of halogens (Br, F, I) introduces distinct electronic and steric effects, making it a candidate for tailored synthesis pathways.

Properties

CAS No.

884494-46-6

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

3-bromo-6-fluoro-4-iodo-2-methylpyridine

InChI

InChI=1S/C6H4BrFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3

InChI Key

UPYIASKXXIPZSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)F)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-4-iodo-2-picoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of 3-Bromo-6-fluoro-4-iodo-2-picoline may involve optimized and scalable versions of the above synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are examples of technologies that can be employed to enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-4-iodo-2-picoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-fluoro-4-iodo-2-picoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-4-iodo-2-picoline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity for these targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate access .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Direct studies on 3-bromo-6-fluoro-4-iodo-2-picoline are scarce. Most inferences derive from analogs like 3-bromo-6-fluoro-2-methylpyridine, which lacks iodine’s unique reactivity .

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